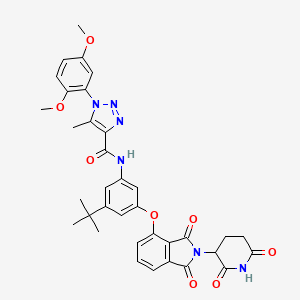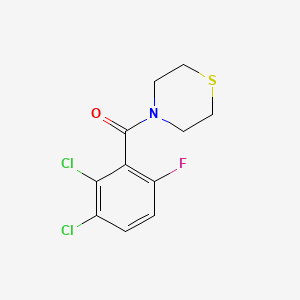![molecular formula C11H11BrN4 B14014019 6-Bromo-4-[(1E)-3,3-dimethyltriaz-1-en-1-yl]quinoline CAS No. 65340-80-9](/img/structure/B14014019.png)
6-Bromo-4-[(1E)-3,3-dimethyltriaz-1-en-1-yl]quinoline
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(6-bromoquinolin-4-yl)diazenyl-n-methyl-methanamine is a chemical compound characterized by the presence of a quinoline ring substituted with a bromo group at the 6th position and a diazenyl group at the 4th position.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of N-(6-bromoquinolin-4-yl)diazenyl-n-methyl-methanamine typically involves the following steps:
Bromination of Quinoline: Quinoline is brominated at the 6th position using bromine or a brominating agent under controlled conditions.
Diazotization: The brominated quinoline undergoes diazotization to introduce the diazenyl group at the 4th position.
Methylation: The final step involves the methylation of the methanamine group.
Industrial Production Methods
Industrial production of this compound may involve large-scale bromination and diazotization processes, followed by purification steps to ensure the desired purity and yield .
Análisis De Reacciones Químicas
Types of Reactions
N-(6-bromoquinolin-4-yl)diazenyl-n-methyl-methanamine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form quinoline derivatives.
Reduction: Reduction reactions can lead to the formation of amine derivatives.
Substitution: The bromo group can be substituted with other functional groups using appropriate reagents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Reagents like sodium methoxide and Grignard reagents are employed for substitution reactions.
Major Products
The major products formed from these reactions include various quinoline derivatives, amine derivatives, and substituted quinoline compounds .
Aplicaciones Científicas De Investigación
N-(6-bromoquinolin-4-yl)diazenyl-n-methyl-methanamine has several scientific research applications:
Chemistry: Used as a building block for synthesizing complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mecanismo De Acción
The mechanism of action of N-(6-bromoquinolin-4-yl)diazenyl-n-methyl-methanamine involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, leading to the modulation of biological processes. The exact molecular targets and pathways are subject to ongoing research .
Comparación Con Compuestos Similares
Similar Compounds
6-Bromoquinoline: Shares the quinoline ring and bromo substitution but lacks the diazenyl and methyl-methanamine groups.
4-Diazenylquinoline: Contains the diazenyl group but differs in other substituents.
N-Methylmethanamine: Contains the methyl-methanamine group but lacks the quinoline ring and bromo substitution.
Uniqueness
N-(6-bromoquinolin-4-yl)diazenyl-n-methyl-methanamine is unique due to the combination of the quinoline ring, bromo substitution, diazenyl group, and methyl-methanamine group. This unique structure contributes to its distinct chemical and biological properties .
Propiedades
Número CAS |
65340-80-9 |
|---|---|
Fórmula molecular |
C11H11BrN4 |
Peso molecular |
279.14 g/mol |
Nombre IUPAC |
N-[(6-bromoquinolin-4-yl)diazenyl]-N-methylmethanamine |
InChI |
InChI=1S/C11H11BrN4/c1-16(2)15-14-11-5-6-13-10-4-3-8(12)7-9(10)11/h3-7H,1-2H3 |
Clave InChI |
KLKMRPAQJCWKLW-UHFFFAOYSA-N |
SMILES canónico |
CN(C)N=NC1=C2C=C(C=CC2=NC=C1)Br |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


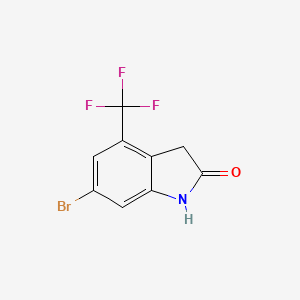

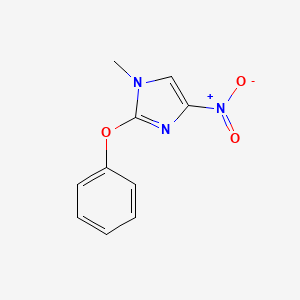
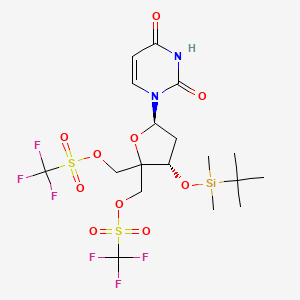

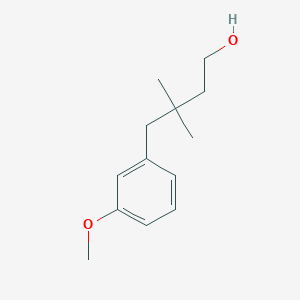
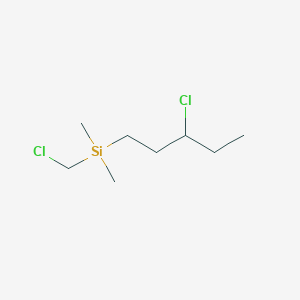
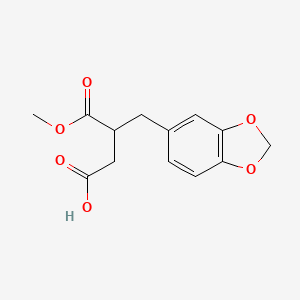
![Methyl 1-[methyl-[(2-methylpropan-2-yl)oxycarbonyl]amino]cyclobutane-1-carboxylate](/img/structure/B14013974.png)
![Methyl 9-bromo-2-hydroxy-4-oxo-4H-pyrido[1,2-A]pyrimidine-7-carboxylate](/img/structure/B14013985.png)
